Hesperin

Descripción

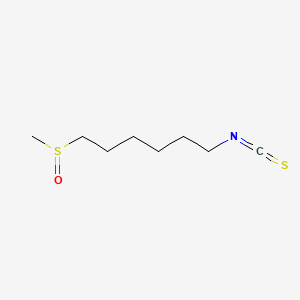

1-Isothiocyanato-6-(methylsulfinyl)hexane has been reported in Sabia japonica and Eutrema japonicum with data available.

showed a dose-dependent inhibition of LPS-induced nitric oxide (NO), iNOS mRNA and protein.

Structure

3D Structure

Propiedades

IUPAC Name |

1-isothiocyanato-6-methylsulfinylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS2/c1-12(10)7-5-3-2-4-6-9-8-11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZVZULJKVALRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431173 | |

| Record name | 6-(methylsulfinyl)hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-35-7 | |

| Record name | 6-Methylsulfinylhexyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylsulfinylhexyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(methylsulfinyl)hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HESPERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RUP6Q3JBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isothiocyanato-6-(methylsulfinyl)hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Hesperidin In Vivo Bioavailability and Metabolism: A Technical Guide

Hesperidin (B1673128), a flavanone (B1672756) glycoside predominantly found in citrus fruits, has garnered significant attention from the scientific community for its wide array of pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and antidiabetic activities.[1][2] Despite its therapeutic potential, the clinical application of hesperidin is often hindered by its low bioavailability, which is primarily attributed to its poor water solubility and extensive metabolism.[1][3][4][5] This guide provides a detailed overview of the in vivo bioavailability and metabolic fate of hesperidin, summarizes key quantitative data, outlines common experimental protocols, and visualizes the core biological processes.

Hesperidin Bioavailability

The bioavailability of hesperidin is generally low and exhibits high inter-individual variability.[3][6][7] It is estimated to be around 20%.[1] This variability is so pronounced that individuals can often be categorized as high, intermediate, or low hesperidin metabolite excretors.[6][7] The primary limiting factors are its low aqueous solubility and its reliance on gut microbiota for initial processing before absorption can occur.[1][5][8]

Pharmacokinetic Parameters

Following oral administration, hesperidin itself is poorly absorbed. The key event for its absorption is the enzymatic hydrolysis by gut microbes in the colon, which cleaves the rutinose sugar moiety to release its aglycone, hesperetin (B1673127).[9][10][11] Hesperetin is then absorbed and appears in the plasma primarily as glucuronidated and sulfated conjugates.[5][10] The peak plasma concentration of these metabolites is typically reached between 5 to 8 hours post-ingestion, indicating that absorption occurs mainly in the colon.[5][8][10]

Recent studies have highlighted that considering not only the direct phase II metabolites of hesperetin but also the downstream catabolites (phenolic acids) generated by further microbial action significantly increases the calculated bioavailability.[6][7]

Table 1: Summary of Pharmacokinetic Data for Hesperidin Metabolites in Humans

| Parameter | Value | Condition | Source |

| Bioavailability (as metabolites) | 2.9% - 24% | From Orange Juice Consumption (250-1250 mL) | [7] |

| Bioavailability (metabolites + catabolites) | 43% ± 8.0% | Hesperidin Epimeric Mixture (HEM) | [6][10] |

| Bioavailability (metabolites + catabolites) | 55% ± 15% | Micronized HEM (MHEM) | [6][10] |

| Bioavailability (metabolites + catabolites) | 70% ± 14% | Micronized 2S-Hesperidin (M2SH) | [6][10] |

| Tmax (Plasma Metabolites) | 6.0 - 8.0 h | After Lemon or Orange Extract Intake | [8] |

| Tmax (Plasma Metabolites) | 7 - 8 h | After Hesperidin Supplement Intake | [10] |

Note: Bioavailability is often reported as the percentage of the ingested dose recovered in urine as metabolites and/or catabolites.

Strategies to Enhance Bioavailability

Research has focused on overcoming the poor solubility of hesperidin to improve its absorption. Methods such as micronization (reducing particle size) and altering the ratio of its natural diastereoisomers (2S vs. 2R) have shown success. As indicated in Table 1, a micronized supplement rich in the 2S-diastereoisomer (M2SH) demonstrated significantly higher bioavailability compared to a standard hesperidin epimeric mixture (HEM).[6][10][12]

In Vivo Metabolism of Hesperidin

The metabolism of hesperidin is a multi-step process heavily dependent on the gut microbiota, followed by extensive phase I and phase II enzymatic reactions in the host.

Gut Microbiota Metabolism

Orally ingested hesperidin is largely resistant to digestion in the stomach and small intestine.[8] Upon reaching the colon, it is metabolized by the resident gut microbiota. The initial and rate-limiting step is the hydrolysis of the glycosidic bond by bacterial enzymes like α-rhamnosidase and β-glucosidase, which releases the aglycone, hesperetin, and the disaccharide rutinose.[8][9][10] Hesperetin, being more lipophilic, is then available for absorption by the colonocytes. The microbiota can further break down hesperetin's ring structure into various smaller phenolic acids and their catabolites.[5][9]

Phase I and Phase II Metabolism

Once absorbed, hesperetin undergoes extensive first-pass metabolism, primarily in the intestinal cells and the liver.[3][13]

-

Phase I Metabolism: While less predominant than Phase II, some Phase I reactions occur. These can include demethylation and dehydroxylation, leading to the interconversion of hesperetin to other flavonoids like eriodictyol (B191197) or even the formation of naringenin.[8]

-

Phase II Metabolism: This is the major metabolic pathway for hesperetin. It involves conjugation reactions that increase the water solubility of the metabolites, facilitating their circulation and eventual excretion. The primary reactions are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), adding a glucuronic acid moiety. UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9 are key enzymes involved, producing metabolites like hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide.[13]

-

Sulfation: Catalyzed by sulfotransferases (SULTs), adding a sulfate (B86663) group. SULT1A1, SULT1A2, and SULT1C4 are among the enzymes responsible for producing sulfated conjugates.[13]

-

The resulting metabolites, such as hesperetin glucuronides and sulfates, are the primary forms found circulating in the plasma.[3][10][13]

Table 2: Major Identified Metabolites of Hesperidin in Rats and Humans

| Metabolite ID (example) | Compound Name | Type | Matrix Detected | Source |

| - | Hesperetin-7-O-glucuronide | Phase II | Plasma, Urine | [13][14] |

| - | Hesperetin-3'-O-glucuronide | Phase II | Plasma, Urine | [13][14] |

| - | Hesperetin-O-sulfate | Phase II | Plasma, Urine | [3][13] |

| - | Eriodictyol conjugates | Phase I/II | Plasma, Urine | [8] |

| - | Naringenin conjugates | Phase I/II | Plasma, Urine | [8] |

| D44, D45 | Hesperetin-7-O-glucoside | Microbial | Feces | [14] |

| D43 | Hydroxylation/Dehydration Metabolite | Microbial | Feces | [14] |

Experimental Protocols

Investigating the pharmacokinetics and metabolism of hesperidin in vivo requires well-defined experimental protocols, typically involving animal models and sophisticated analytical techniques.

In Vivo Pharmacokinetic Study Workflow

A common approach involves oral administration of hesperidin to rats, followed by serial sampling of blood and urine to track the appearance and disappearance of its metabolites.

References

- 1. Bioavailability of Hesperidin and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of hesperidin supplementation on cardiovascular risk factors in adults: a systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo pharmacokinetics of hesperidin are affected by treatment with glucosidase-like BglA protein isolated from yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hesperidin Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization—A Randomized, Crossover and Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New Insights into the Metabolism of the Flavanones Eriocitrin and Hesperidin: A Comparative Human Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phase II metabolism of hesperetin by individual UDP-glucuronosyltransferases and sulfotransferases and rat and human tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Hesperidin: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperidin (B1673128), a flavanone (B1672756) glycoside, is a prominent bioactive compound primarily found in citrus fruits. It has garnered significant attention within the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of hesperidin, detailing its concentration in various plant materials. Furthermore, it outlines standardized experimental protocols for the extraction and quantification of hesperidin, crucial for research and development. The guide also elucidates the biosynthetic pathway of hesperidin in plants and explores the key signaling pathways through which it exerts its biological effects, offering a valuable resource for professionals in drug discovery and development.

Natural Sources of Hesperidin

Hesperidin is predominantly found in citrus fruits, with the highest concentrations typically located in the peel (albedo and flavedo) and membranes. The concentration of hesperidin can vary depending on the citrus variety, maturity, and environmental factors.[1] Besides citrus fruits, hesperidin has also been identified in other plants, such as those from the Lamiaceae family (e.g., peppermint).

Quantitative Data on Hesperidin Content

The following table summarizes the hesperidin content in various natural sources, compiled from multiple studies. This data is essential for selecting appropriate raw materials for extraction and for the development of hesperidin-based products.

| Natural Source | Part of the Plant | Hesperidin Content | Reference(s) |

| Citrus Fruits (Rutaceae) | |||

| Bitter Orange (Citrus aurantium) | Fruit | 700–2,500 ppm | |

| Sweet Orange (Citrus sinensis) | Juice | 26 mg/100 mL | |

| Juice | 20–60 mg/100 mL | [1] | |

| Peel | 4.23 mg/g | [2] | |

| Blood Orange | Juice | 44 mg/100 mL | |

| Lemon (Citrus limon) | Juice | 18 mg/100 mL | |

| Juice | 4–41 mg/100 mL | [1] | |

| Lime (Citrus aurantifolia) | Juice | 14 mg/100 mL | |

| Grapefruit (Citrus paradisi) | Juice | 1 mg/100 mL | |

| Juice | 2–17 mg/100 mL | [1] | |

| Tangerine/Mandarin (Citrus reticulata) | Juice | 8–46 mg/100 mL | [1] |

| 'Ponkan' Tangerine | Peel (freeze-dried) | 21.57 ± 0.59 mg/g | [2] |

| 'Murcott' Tangerine | Peel (freeze-dried) | 20.34 ± 1.19 mg/g | [2] |

| 'Navel' Orange | Peel (freeze-dried) | 16.97 ± 0.12 mg/g | [2] |

| Other Plants | |||

| Peppermint (Mentha piperita) | Dried Leaves | 481 mg/100 g |

Experimental Protocols

Extraction of Hesperidin from Citrus Peel

Several methods can be employed for the extraction of hesperidin from citrus peels. Microwave-Assisted Extraction (MAE) is an efficient method that offers high yields in a shorter time compared to conventional methods.[3]

Protocol: Microwave-Assisted Extraction (MAE) of Hesperidin

-

Sample Preparation:

-

Wash fresh citrus fruits and separate the peel.

-

Dry the peel at 50°C in an oven until a constant weight is achieved.

-

Grind the dried peel into a fine powder using a blender or a mill.

-

-

Extraction Procedure:

-

Place 10 g of the dried peel powder into a microwave-transparent extraction vessel.

-

Add 200 mL of 80% ethanol (B145695) as the extraction solvent.

-

Seal the vessel and place it in a microwave extraction system.

-

Set the microwave power to 170 W and the temperature to 35°C.

-

Irradiate for 10 seconds.

-

Repeat the extraction cycle three times with fresh solvent for the same sample to maximize yield.

-

After each extraction, filter the mixture to separate the extract from the solid residue.

-

Combine the filtrates from all extraction cycles.

-

-

Post-Extraction Processing:

-

Concentrate the combined extract using a rotary evaporator under reduced pressure at 45°C.

-

The concentrated extract can be further purified or directly used for quantification.

-

Quantification of Hesperidin using High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for the accurate quantification of hesperidin in extracts.[4]

Protocol: RP-HPLC for Hesperidin Quantification

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (containing 0.1% orthophosphoric acid) in a 50:50 (v/v) ratio.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection Wavelength: 280 nm.[4]

-

Injection Volume: 20 µL.

-

Column Temperature: 35°C.

-

-

Standard Preparation:

-

Prepare a stock solution of hesperidin standard (e.g., 1 mg/mL) in a suitable solvent like a mixture of methanol and DMSO.

-

Prepare a series of working standard solutions of known concentrations by diluting the stock solution with the mobile phase to create a calibration curve.

-

-

Sample Preparation:

-

Dilute the hesperidin extract with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Analysis and Quantification:

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Identify the hesperidin peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of hesperidin in the sample by interpolating its peak area on the calibration curve.

-

Hesperidin Biosynthesis and Signaling Pathways

Biosynthesis of Hesperidin

Hesperidin is synthesized in plants via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. This multi-step enzymatic process involves the formation of several intermediates, leading to the final hesperidin molecule.

Caption: Biosynthetic pathway of hesperidin from L-phenylalanine.

Signaling Pathways Modulated by Hesperidin

Hesperidin exerts its biological effects by modulating various intracellular signaling pathways. Its anti-inflammatory and antioxidant properties are of particular interest.

Anti-Inflammatory and Antioxidant Signaling Pathways of Hesperidin

Hesperidin has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. It can also activate the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway, which upregulates the expression of antioxidant enzymes.[1]

Caption: Hesperidin's modulation of anti-inflammatory and antioxidant pathways.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of hesperidin, with a focus on quantitative data and detailed experimental protocols for its extraction and analysis. The elucidation of its biosynthetic pathway and the key signaling pathways it modulates underscores its potential as a therapeutic agent. This information serves as a foundational resource for researchers and professionals in the field of drug development, facilitating further investigation into the pharmacological applications of hesperidin.

References

Hesperidin's Interaction with Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperidin (B1673128), a flavanone (B1672756) glycoside predominantly found in citrus fruits, has garnered significant attention in biomedical research for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its therapeutic potential is largely attributed to its ability to modulate key cellular signaling pathways that are often dysregulated in various pathological conditions. This technical guide provides an in-depth exploration of the molecular interactions of hesperidin with critical signaling cascades, including the PI3K/Akt, MAPK, NF-κB, and Nrf2 pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the signaling pathways to facilitate further investigation into the therapeutic applications of hesperidin.

Hesperidin's Impact on the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Hesperidin has been shown to exert inhibitory effects on this pathway, contributing to its anticancer properties.

Hesperidin's inhibitory action on the PI3K/Akt pathway is primarily achieved by reducing the phosphorylation of key downstream targets. Studies have demonstrated that hesperidin treatment leads to a decrease in the phosphorylation of Akt, a central protein kinase in this cascade.[1] This inhibition, in turn, affects the activity of downstream effectors of Akt, thereby modulating cell survival and proliferation. For instance, in human pre-B NALM-6 cells, hesperidin was found to inhibit insulin-induced phosphorylation and activation of Akt.

The diagram below illustrates the mechanism of hesperidin's intervention in the PI3K/Akt signaling pathway.

Quantitative Data on Hesperidin's Effect on the PI3K/Akt Pathway

| Cell Line | Hesperidin Concentration | Observed Effect | Reference |

| MDA-MB231 (Breast Cancer) | 10 - 50 µM | Noticeable inhibition of p-Akt | [2] |

| Rat Liver (in vivo) | 200 mg/kg body weight/day | Suppressed DEN-induced upregulation of PI3K and Akt protein expression | [1] |

| NALM-6 (Pre-B Cell Leukemia) | 25, 50 µM | Inhibited insulin-induced phosphorylation of Akt |

Modulation of the MAPK Signaling Pathway by Hesperidin

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Hesperidin has been shown to modulate the activity of these kinases, often in a context-dependent manner.

In some cancer cells, hesperidin has been observed to suppress the phosphorylation of ERK1/2 and p38 MAPK, leading to an anti-proliferative effect.[3] Conversely, in other contexts, such as during influenza virus infection, hesperidin has been reported to enhance the activation of p38 and JNK signaling pathways, which may contribute to an antiviral response.[3]

The following diagram depicts the influence of hesperidin on the MAPK signaling cascade.

Quantitative Data on Hesperidin's Effect on the MAPK Pathway

| Cell Line/Model | Hesperidin Concentration/Dose | Observed Effect | Reference |

| A549 (Lung Cancer) | Not specified | Hesperidin treatment led to an increase in both p38 and phosphorylated p38 proteins. | [3] |

| Hairless Mice (in vivo) | Not specified | Suppressed UVB-induced increases in MMP-9 expression through MAPK-dependent pathways. | [4] |

Hesperidin's Anti-inflammatory Role via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. Hesperidin exhibits potent anti-inflammatory effects by inhibiting the NF-κB pathway.

Hesperidin's inhibitory mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[5] Studies have shown that hesperidin can block the activation of the NF-κB pathway by interfering with upstream signaling components, including surface receptors like TLR4.[5]

Below is a diagram illustrating how hesperidin impedes the NF-κB signaling pathway.

Quantitative Data on Hesperidin's Effect on the NF-κB Pathway

| Cell Line/Model | Hesperidin Concentration/Dose | Observed Effect | Reference |

| Mesenchymal Stem Cells (MSCs) | 5 µM | Suppressed the expression of NF-κB subunit p65. | [6] |

| MDA-MB231 (Breast Cancer) | 10 - 50 µM | Significant inhibition of p-p65 expression. | [7] |

| BV-2 Microglial Cells (Hesperetin) | Not specified | Decreased expression of NF-kB1, NF-kB2, and RELA at both transcriptional and protein levels. | [8] |

Activation of the Nrf2 Antioxidant Pathway by Hesperidin

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxifying enzymes. Hesperidin has been identified as an activator of the Nrf2 pathway, which underlies its potent antioxidant effects.

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Hesperidin can induce the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the subsequent upregulation of antioxidant genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9]

The diagram below shows the activation of the Nrf2 pathway by hesperidin.

References

- 1. Involvement of PI3K/Akt pathway in the protective effect of hesperidin against a chemically induced liver cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hesperidin, a Bioflavonoid in Cancer Therapy: A Review for a Mechanism of Action through the Modulation of Cell Signaling Pathways | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The flavonoid hesperidin exerts anti-photoaging effect by downregulating matrix metalloproteinase (MMP)-9 expression via mitogen activated protein kinase (MAPK)-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory Effect of Hesperidin on the Expression of Programmed Death Ligand (PD-L1) in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Hesperidin Derivatives: A Technical Guide to Their Synthesis and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperidin (B1673128), a flavanone (B1672756) glycoside abundant in citrus fruits, has garnered significant scientific interest due to its diverse pharmacological properties. However, its therapeutic potential is often limited by poor solubility and bioavailability. To overcome these limitations, numerous derivatives have been synthesized and evaluated for their biological activities. This technical guide provides an in-depth overview of the synthesis of hesperidin derivatives and a comprehensive analysis of their antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. Key signaling pathways and structure-activity relationships are elucidated, and detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided. All quantitative data are summarized in structured tables for comparative analysis, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Hesperidin, a major flavonoid in citrus peels, is known for its wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects[1][2]. These properties are attributed to its unique chemical structure, which allows it to scavenge free radicals, modulate inflammatory pathways, and interact with various cellular targets[3][4]. Despite its promising therapeutic potential, the clinical application of hesperidin is hampered by its low water solubility and poor bioavailability[5].

Chemical modification of the hesperidin structure to create derivatives is a key strategy to enhance its physicochemical properties and biological efficacy. This guide explores the synthesis of various hesperidin derivatives and systematically evaluates their biological activities, providing a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of Hesperidin Derivatives

The synthesis of hesperidin derivatives primarily involves the modification of its aglycone, hesperetin (B1673127), which is obtained by the acid hydrolysis of hesperidin[6][7]. The hydroxyl groups on the hesperetin molecule, particularly at the C7 position, are common sites for derivatization.

General Synthetic Schemes

Several synthetic strategies have been employed to create a diverse library of hesperidin derivatives, including the formation of esters, ethers, and Mannich bases.

Hesperetin esters are commonly synthesized by reacting hesperetin with various acid chlorides in the presence of a base catalyst, such as triethylamine (B128534) (TEA), in a suitable solvent like methanol[1].

Caption: General workflow for the synthesis of hesperetin ester derivatives.

A general procedure involves dissolving hesperetin and an acid chloride in dry methanol (B129727), followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for a specified period. After completion, the solvent is evaporated, and the product is extracted and purified, typically by column chromatography[1].

The hydroxyl group at the C7 position of hesperetin is a primary target for substitution to create ether derivatives. A common method involves the reaction of hesperetin with an appropriate alkyl or aryl halide.

Caption: Multi-step synthesis of 7-O-amide hesperetin derivatives.

For the synthesis of 7-O-amide derivatives, hesperetin is first reacted with ethyl bromoacetate (B1195939) in the presence of potassium carbonate to yield 7-O-(2-ethoxy-2-oxoethyl)hesperetin. This intermediate is then hydrolyzed to 7-O-(carboxymethyl)hesperetin, which subsequently undergoes an amidation reaction with various amines using EDC·HCl and HOBT as coupling agents to produce the final 7-O-amide hesperetin derivatives[6].

Biological Activities of Hesperidin Derivatives

Antioxidant Activity

The antioxidant activity of hesperidin derivatives is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals, is a key metric for comparison.

Table 1: Antioxidant Activity of Hesperidin and its Derivatives

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |

| Hesperidin | 226.34 | - | [8] |

| Hesperetin | 70 | 276 | [6] |

| Hesperetin Laurate (HTL) | - | 105.26 | [4] |

| Hesperetin Glucoside (HDG) | - | 267 | [4] |

| Hesperetin Derivative 3f | 1.2 | 24 | [6] |

| Hesperetin Derivative 3k | 1.2 | 27 | [5] |

| Hesperetin Derivative 3e | 1.7 | 45 | [5] |

Note: Lower IC50 values indicate higher antioxidant activity.

The data clearly indicates that derivatization can significantly enhance the antioxidant activity of hesperetin. For instance, the aminobenzylated hesperetin derivative 3f exhibited remarkably potent antioxidant activity with an IC50 of 1.2 µM in the DPPH assay, a significant improvement over the parent compound hesperetin[6]. The structure-activity relationship suggests that the introduction of specific functional groups can greatly influence the radical scavenging potential.

Anti-inflammatory Activity

The anti-inflammatory effects of hesperidin derivatives are often assessed by measuring their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7.

Table 2: Anti-inflammatory Activity of Hesperidin Derivatives

| Compound | Assay | IC50 (µM) / Inhibition | Cell Line | Reference |

| Hesperidin | NO Production | - | RAW264.7 | [9] |

| Hesperetin | NO Production | - | RAW264.7 | [3] |

| 7-O-Amide Hesperetin Derivative 4d | NO Production | 19.32 | RAW264.7 | [6] |

| 7-O-Amide Hesperetin Derivative 4k | NO Production | 16.63 | RAW264.7 | [10] |

| Hesperetin Mannich Base 3c | TNF-α & IL-6 Inhibition | - | RAW264.7 | [8] |

| Hesperetin Mannich Base 3e | TNF-α & IL-6 Inhibition | - | RAW264.7 | [8] |

Note: For cytokine inhibition, specific percentage inhibition at a given concentration is often reported instead of IC50 values.

Studies have shown that 7-O-amide hesperetin derivatives, particularly those with hydrophobic side chains like compounds 4d and 4k , exhibit potent inhibition of NO production, with IC50 values of 19.32 µM and 16.63 µM, respectively[6][10]. These derivatives also demonstrated stronger inhibitory effects on the production of TNF-α and IL-6 compared to the standard anti-inflammatory drug indomethacin (B1671933) at the same concentration[10]. The anti-inflammatory action is often mediated through the suppression of the NF-κB signaling pathway.

Caption: Hesperidin derivatives inhibit the NF-κB signaling pathway.

Anticancer Activity

The anticancer potential of hesperidin derivatives has been investigated against various cancer cell lines, including breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells. The MTT assay is a standard method to determine the cytotoxicity of these compounds, with IC50 values indicating their potency.

Table 3: Anticancer Activity of Hesperidin Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Hesperidin | HN6 (Oral) | 169.53 (48h) | [11] |

| Hesperetin Derivative 3f | MCF-7 | 5.3 | [6] |

| Hesperetin Derivative 3f | HepG2 | 8.8 | [6] |

| Hesperetin Derivative 3f | HeLa | 8.6 | [6] |

| Hesperetin Derivative 3k | MCF-7 | >50 | [5] |

| Hesperetin Derivative 3e | MCF-7 | >50 | [5] |

| Hesperidin Methyl Chalcone | A549 (Lung) | 51.12 | [12] |

Structural modifications have yielded hesperetin derivatives with significantly improved anticancer activity. For example, compound 3f displayed potent cytotoxicity against MCF-7, HepG2, and HeLa cells with IC50 values of 5.3 µM, 8.8 µM, and 8.6 µM, respectively[6]. The anticancer mechanisms often involve the induction of apoptosis and cell cycle arrest through the modulation of pathways like PI3K/Akt and MAPK.

Caption: Hesperidin derivatives induce apoptosis via the PI3K/Akt pathway.

Neuroprotective Activity

Hesperidin and its derivatives have shown promise in protecting neuronal cells from damage induced by oxidative stress and neurotoxins, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their neuroprotective effects are often evaluated in vitro using neuronal cell lines such as SH-SY5Y and PC12.

Table 4: Neuroprotective Activity of Hesperidin and its Derivatives

| Compound | Model | Key Findings | Reference |

| Hesperidin | 6-OHDA-induced neurotoxicity in SH-SY5Y cells | Decreased ROS production and G2/M cell cycle arrest | [2] |

| Hesperetin | Glutamate-induced excitotoxicity in cortical cultures | Attenuated neuronal damage | [10] |

| Hesperidin | Aβ25-35-induced toxicity in SK-N-AS cells | Reduced β-amyloid intensity | [13] |

| Hesperetin | H2O2-induced cell death in PC12 cells | Neuroprotective effect | [14] |

Hesperidin has been shown to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity by reducing reactive oxygen species (ROS) production and cell cycle arrest in SH-SY5Y cells[2]. Hesperetin, the aglycone, has demonstrated neuroprotective effects against glutamate-induced excitotoxicity and H2O2-induced oxidative stress in neuronal cell cultures[10][14]. The underlying mechanisms for these neuroprotective actions often involve the activation of antioxidant response elements through the Nrf2 signaling pathway and modulation of neuronal signaling cascades.

Caption: Hesperidin derivatives exert neuroprotection via the Nrf2/ARE pathway.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add 50 µL of various concentrations of the test compound to different wells.

-

Add 50 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound[3].

Caption: Experimental workflow for the DPPH radical scavenging assay.

MTT Assay for Cytotoxicity

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

-

Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (e.g., 10 µL of 12 mM stock) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value is calculated from the dose-response curve[9][15].

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The synthesis of hesperidin derivatives has emerged as a promising strategy to enhance the therapeutic potential of this naturally occurring flavonoid. By modifying the core structure of hesperetin, researchers have successfully developed novel compounds with significantly improved antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. This guide has provided a comprehensive overview of the synthetic methodologies, a comparative analysis of the biological activities supported by quantitative data, and an elucidation of the underlying molecular mechanisms. The detailed experimental protocols and visual diagrams of signaling pathways and workflows serve as a valuable resource for the scientific community, aiming to accelerate the discovery and development of new hesperidin-based therapeutic agents. Further research focusing on the pharmacokinetic profiles and in vivo efficacy of the most potent derivatives is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Synthesis and characterization of hesperetin derivatives and toxicity level of the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of hesperidin and auraptene on 6-hydroxydopamine-induced neurodegeneration in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Hesperetin derivatives: Synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the In Vitro Anti‐Inflammatory Effect of Citrus Fruit Hesperidin Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant and neuroprotective effects of hesperidin and its aglycone hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective Effects of Hesperidin and Naringin in SK-N-AS Cell as an In Vitro Model for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Evaluation of Hesperetin Derivatives as Potential Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Hesperidin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of hesperidin (B1673128), a prominent bioflavonoid found in citrus fruits. The guide synthesizes current scientific understanding of its absorption, distribution, metabolism, and excretion (ADME), and delves into the molecular mechanisms underpinning its biological activities. Quantitative data from key studies are presented for comparative analysis, detailed experimental methodologies are provided, and critical pathways are visualized to support advanced research and development.

Pharmacokinetics (PK)

The therapeutic potential of hesperidin is significantly influenced by its pharmacokinetic profile, which is characterized by low aqueous solubility and limited bioavailability.[1][2] The journey of hesperidin through the body involves crucial metabolic conversion by the gut microbiota before it can be absorbed and exert its systemic effects.

Absorption

Hesperidin itself is poorly absorbed in the small intestine due to the presence of a rutinose sugar moiety.[3] The primary site of its initial metabolism and subsequent absorption is the colon.[3] Gut microorganisms, particularly those possessing α-rhamnosidase activity, hydrolyze hesperidin into its aglycone form, hesperetin (B1673127), and a rutinose sugar.[1][4] This enzymatic cleavage is the rate-limiting step for absorption.[1]

Hesperetin, being more lipophilic, is then readily absorbed by colonocytes.[4] Factors that can enhance bioavailability include:

-

Micronization: Reducing the particle size of hesperidin supplements can increase surface area and improve absorption.[3][5]

-

Enzymatic Modification: Pre-treating hesperidin with enzymes to convert it to hesperetin-7-glucoside shifts the site of absorption from the colon to the small intestine, resulting in faster and greater absorption.[6]

-

Formulation: The presence of different diastereoisomers (e.g., 2S-hesperidin) can influence the formation of metabolites and overall bioavailability.[3][5]

Distribution

Following absorption, hesperetin and its metabolites are distributed throughout the body via systemic circulation. While comprehensive data on its volume of distribution is limited, studies have indicated that hesperetin is capable of crossing the blood-brain barrier, which is a significant factor for its potential neuroprotective effects.[4]

Metabolism

After absorption into the enterocytes, hesperetin undergoes extensive phase II metabolism.[3][7] It is conjugated primarily in the liver and intestinal cells to form glucuronides and sulfates.[1][8] Hesperetin appears in plasma mainly as hesperetin-glucuronides and sulfo-glucuronides.[1][9] Free hesperetin is typically not detected in plasma after oral administration of hesperidin.[2]

Excretion

The conjugated metabolites of hesperetin are eliminated from the body primarily through the urine.[3][10] The cumulative urinary excretion of metabolites is often used as an indicator of the total amount of hesperidin absorbed.[10] Studies have reported a half-life of approximately 3 to 6 hours for hesperidin metabolites.[1][10]

Diagram 1: Hesperidin Metabolic Pathway and Absorption

Caption: Metabolic conversion of hesperidin to absorbable hesperetin by gut microbiota.

Pharmacodynamics (PD)

Hesperidin and its active metabolite, hesperetin, exert a range of biological effects, primarily attributed to their antioxidant and anti-inflammatory properties.[11][12] These actions are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Mechanisms

Hesperidin demonstrates significant anti-inflammatory activity by targeting multiple components of the inflammatory cascade. It has been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[11][13]

The molecular basis for these effects involves the inhibition of critical signaling pathways:

-

NF-κB Pathway: Hesperidin and hesperetin can prevent the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous inflammatory genes.[12][14][15] This is achieved by inhibiting the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[14]

-

MAPK Pathway: It also modulates the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, which are involved in transmitting inflammatory signals.[14]

Antioxidant Mechanisms

The antioxidant effects of hesperidin are twofold. It can act as a direct scavenger of free radicals and reactive oxygen species (ROS), but its more significant contribution is through the upregulation of endogenous antioxidant defense systems.[11][15]

-

Nrf2/ARE Pathway: Hesperidin and hesperetin activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][13] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the increased expression of protective enzymes like heme oxygenase-1 (HO-1), catalase, and superoxide (B77818) dismutase.[1][14]

Diagram 2: Hesperidin's Anti-inflammatory and Antioxidant Signaling

Caption: Hesperidin modulates NF-κB and Nrf2 pathways to exert its effects.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for hesperidin and its metabolites from selected human and animal studies. These values highlight the variability in bioavailability and the impact of different formulations.

Table 1: Pharmacokinetic Parameters of Hesperetin after Oral Administration

| Subject | Formulation / Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | t1/2 (h) | Reference |

|---|---|---|---|---|---|---|

| Human | Hesperetin (500 mg) | 2.73 ± 1.36 | 4.0 ± 0.8 | 16.0 ± 5.5 | 3.05 ± 0.91 | Kanaze et al., 2007[10] |

| Human | Hesperidin in OJ¹ (Low Dose) | 0.48 ± 0.27 | 7.0 ± 3.0 | 1.16 ± 0.52 | - | Nielsen et al., 2006[6] |

| Human | Hesperidin in OJ¹ (High Dose) | 1.05 ± 0.25 | 7.4 ± 2.0 | 4.16 ± 1.50 | - | Nielsen et al., 2006[6] |

| Human | Hesperetin-7-glucoside in OJ¹ | 2.60 ± 1.07 | 0.6 ± 0.1 | 3.45 ± 1.27 | - | Nielsen et al., 2006[6] |

| Rat | Hesperidin Extract (18.9 mg/kg) | ~0.20 | 6.0 | - | - | Li et al., 2008[2][16] |

| Rat | BglA-treated Hesperidin | - | < 2.0 | ~4x higher² | - | Li et al., 2008[2] |

| Human | Standard Hesperidin (HEM)³ | - | - | 5.2 ± 0.81⁴ | - | Romero-Benito et al., 2022[3][5] |

| Human | Micronized Hesperidin (MHEM)³ | - | - | 9.2 ± 1.6⁴ | - | Romero-Benito et al., 2022[3][5] |

¹OJ: Orange Juice. Data represents plasma hesperetin concentrations. ²Compared to untreated hesperidin extract. ³HEM: Hesperidin Epimeric Mixture; MHEM: Micronized Hesperidin Epimeric Mixture. ⁴Values represent relative urinary excretion (%).

Experimental Protocols & Methodologies

Protocol: Human Crossover Pharmacokinetic Study

This protocol outlines a typical methodology for evaluating the bioavailability of different hesperidin formulations, based on designs used in published literature.[3][6][17]

Diagram 3: Experimental Workflow for a Human PK Study

Caption: Workflow of a randomized, crossover bioavailability study.

-

Study Design: A randomized, double-blind, crossover trial is employed.[6] Participants are randomly assigned to a sequence of interventions, separated by a washout period (e.g., 1-2 weeks) to prevent carryover effects.

-

Participants: Healthy, non-smoking volunteers are recruited. Exclusion criteria typically include use of medications known to interfere with flavonoid metabolism, allergies to citrus, and gastrointestinal disorders.[17]

-

Intervention: Participants consume a standardized dose of hesperidin in different formulations (e.g., standard powder, micronized powder, enzyme-modified glucoside) mixed with a carrier like orange juice or water after an overnight fast.[3][6]

-

Sample Collection: Blood samples are collected at baseline (0 hours) and at multiple time points post-ingestion (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[18] Urine is collected over a 24-hour period in fractions (e.g., 0-3, 3-6, 6-8, 8-24 hours).[18]

-

Sample Processing: Blood is centrifuged to obtain plasma, which is then stabilized and stored at -80°C until analysis. Urine volumes are recorded, and aliquots are stored at -80°C.

Protocol: Quantification of Hesperetin Metabolites in Plasma

This protocol describes a common bioanalytical method for measuring hesperetin conjugates in plasma samples.

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 200 µL aliquot of plasma, add 600 µL of ice-cold methanol (B129727) (or acetonitrile) containing an internal standard to precipitate proteins.[19]

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) at 4°C.

-

Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

Chromatographic Analysis (HPLC-DAD/MS):

-

System: A High-Performance Liquid Chromatography (HPLC) system coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is used.[1][20]

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[20]

-

Mobile Phase: A gradient elution is commonly employed using a two-solvent system, such as (A) water with 0.1% formic or phosphoric acid and (B) methanol or acetonitrile.[20]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Hesperetin and its metabolites are detected by UV absorbance at approximately 280-290 nm.[20] For higher sensitivity and specificity, LC-MS/MS is used to monitor specific parent-daughter ion transitions.

-

Quantification: A calibration curve is constructed using authentic standards of hesperetin and its available glucuronide/sulfate conjugates. The concentration in unknown samples is determined by comparing their peak areas to the calibration curve.

-

References

- 1. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo pharmacokinetics of hesperidin are affected by treatment with glucosidase-like BglA protein isolated from yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bioavailability of Hesperidin and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioavailability is improved by enzymatic modification of the citrus flavonoid hesperidin in humans: a randomized, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Absorption, conjugation and excretion of the flavanones, naringenin and hesperetin from α-rhamnosidase-treated orange juice in human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 9. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities [mdpi.com]

- 10. e-lactancia.org [e-lactancia.org]

- 11. Antioxidant and anti-inflammatory properties of the citrus flavonoids hesperidin and hesperetin: an updated review of their molecular mechanisms and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential Anti-inflammatory Effects of Hesperidin from the Genus ...: Ingenta Connect [ingentaconnect.com]

- 13. Antioxidant and Anti‐Inflammatory Properties of the Citrus Flavonoids Hesperidin and Hesperetin: An Updated Review of their Molecular Mechanisms and Experimental Models | Semantic Scholar [semanticscholar.org]

- 14. Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Hesperidin? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. Study of the Bioavailability of Three Hesperidin Extracts. [ctv.veeva.com]

- 18. Hesperidin Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization—A Randomized, Crossover and Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nano-ntp.com [nano-ntp.com]

- 20. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the In Vitro Antioxidant Capacity of Hesperidin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Hesperidin (B1673128), a prominent flavanone (B1672756) glycoside found in citrus fruits, has garnered significant scientific interest for its potent antioxidant properties. These properties are attributed to its unique molecular structure, which enables it to act as a powerful free radical scavenger and a modulator of endogenous antioxidant defense systems. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of Hesperidin, presenting quantitative data from key assays, detailed experimental protocols, and an exploration of the underlying molecular mechanisms. The aim is to furnish researchers and drug development professionals with a thorough understanding of Hesperidin's antioxidant profile and the methodologies used for its evaluation.

Quantitative Assessment of Antioxidant Capacity

Hesperidin's antioxidant activity has been quantified using various established in vitro assays. These assays primarily measure two aspects of antioxidant action: the ability to directly scavenge free radicals and the capacity to reduce oxidant species. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Radical Scavenging Activity

Radical scavenging assays measure the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize a stable radical, thereby inhibiting the oxidative process.

Table 1: DPPH Radical Scavenging Activity of Hesperidin

| Compound | IC₅₀ / SC₅₀ (µM) | Comments | Reference |

| Hesperidin | 896.21 ± 0.15 | SC₅₀ (mean scavenging concentration). Compared to Hesperetin (aglycone form), which showed higher activity (SC₅₀ of 525.18 µM). | [1] |

| Hesperidin | ~81.18 (41.55 µg/mL) | IC₅₀ value. Compared to ascorbic acid standard (IC₅₀ of 31.45 µg/mL). | [2] |

| Hesperidin | ~87.57 (53.46 µg/ml) | IC₅₀ value. | [3] |

| Hesperidin Glycoside | 911.00 ± 0.14 | SC₅₀ value. Activity was similar to Hesperidin. | [1] |

IC₅₀/SC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial radicals.

Table 2: ABTS Radical Scavenging Activity of Hesperidin

| Compound | IC₅₀ / SC₅₀ (µM) | Comments | Reference |

| Hesperidin | 796.02 ± 0.12 | SC₅₀ value. The aglycone, Hesperetin, showed higher activity (SC₅₀ of 489.01 µM). | [1] |

| Hesperidin Glucoside | 715.43 ± 0.14 | SC₅₀ value. Showed slightly higher activity than Hesperidin. | [1] |

| Hesperidin | 202.23 | IC₅₀ value. | [4] |

Reducing Power Activity

Reducing power assays evaluate the ability of an antioxidant to donate an electron and reduce an oxidant, which is often a metal ion complex.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Hesperidin

| Compound | Activity | Comments | Reference |

| Hesperidin-Whey Protein Complex | 13.48 mg TE/L | The binding of Hesperidin significantly increased the FRAP activity of whey protein alone (4.12 mg TE/L). | [5] |

| Hesperidin | 47.46 µg/mL | Reducing power expressed as µg/mL, compared to ascorbic acid standard (35.35 µg/mL). | [2] |

TE: Trolox Equivalents. The concentration of Trolox with equivalent antioxidant capacity.

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Hesperidin

| Sample Type | ORAC Value (µmol TE/g or L) | Comments | Reference |

| Mandarin Juices | ~1500 - 3500 µmol TE/L | Juices containing Hesperidin as a major flavanone. ORAC values vary by cultivar. | [6] |

| Orange Juices | ~3500 - 6500 µmol TE/L | Juices containing Hesperidin. 'Valencia late' variety showed high ORAC values. | [6] |

Note: Quantitative ORAC values for pure Hesperidin are less commonly reported in comparative reviews than for complex mixtures like juices where it is a key component.

Experimental Protocols

Detailed and standardized protocols are critical for obtaining reproducible and comparable results in antioxidant capacity assessment.

DPPH Radical Scavenging Assay

This method is based on the reduction of the stable DPPH radical, which is violet in color, to the yellow-colored diphenylpicrylhydrazine by an antioxidant.

Principle: DPPH• (Violet) + H-A (Antioxidant) → DPPH-H (Yellow) + A•

Methodology:

-

Reagent Preparation: Prepare a 0.04 mg/mL to 0.2 mM solution of DPPH in methanol (B129727) or absolute ethanol (B145695). The solution should be freshly prepared and kept in the dark.[7][8]

-

Sample Preparation: Dissolve Hesperidin and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol) to prepare a stock solution and a series of dilutions.

-

Reaction: In a 96-well plate or cuvettes, mix a small volume of the Hesperidin sample (e.g., 20-100 µL) with a larger volume of the DPPH solution (e.g., 180-1800 µL).[7][8] A control is prepared using the solvent instead of the sample.

-

Incubation: Incubate the mixture in the dark at room temperature (or 37°C) for 30 minutes.[7][8]

-

Measurement: Measure the absorbance of the solution at a wavelength between 514-520 nm using a spectrophotometer or microplate reader.[4][7]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC₅₀ value is determined by plotting the inhibition percentage against the sample concentrations.

-

ABTS Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate. Antioxidants reduce the ABTS•+, returning it to its colorless neutral form.

Principle: ABTS•+ (Blue-Green) + e⁻ (from Antioxidant) → ABTS (Colorless)

Methodology:

-

Reagent Preparation: Prepare the ABTS•+ stock solution by mixing 7 mM ABTS solution with 2.45-140 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4][9]

-

Working Solution: Dilute the stock solution with ethanol or a buffer until the absorbance at 734 nm is approximately 0.70 ± 0.02.[9]

-

Sample Preparation: Prepare serial dilutions of Hesperidin and a positive control (e.g., Ascorbic Acid) in a suitable solvent.

-

Reaction: Add a small volume of the sample (e.g., 25 µL) to a larger volume of the ABTS•+ working solution (e.g., 175 µL).[10]

-

Incubation: Allow the reaction to proceed for 6 minutes at room temperature.[9]

-

Measurement: Measure the decrease in absorbance at 734 nm.[9]

-

Calculation: The scavenging activity and IC₅₀ value are calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at a low pH.

Principle: Fe³⁺-TPTZ (Colorless Complex) + e⁻ (from Antioxidant) → Fe²⁺-TPTZ (Blue Complex)

Methodology:

-

Reagent Preparation: The FRAP working reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[11]

-

Incubation of Reagent: Warm the working reagent to 37°C before use.[5]

-

Sample Preparation: Prepare Hesperidin solutions and a standard curve using a known antioxidant like Trolox or FeSO₄.

-

Reaction: Add a small volume of the sample (e.g., 100 µL) to a larger volume of the FRAP working reagent (e.g., 2 mL).[12]

-

Incubation: Incubate the mixture at 37°C for a defined period, typically 10 to 30 minutes.[5][12]

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[5][11]

-

Calculation: The antioxidant capacity is determined from the standard curve and expressed as Trolox Equivalents (TE) or Fe²⁺ equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Principle: Peroxyl Radicals + Fluorescein (B123965) (Fluorescent) → Oxidized Fluorescein (Non-fluorescent) Antioxidant + Peroxyl Radicals → Neutralized Radicals (Fluorescein is protected)

Methodology:

-

Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical initiator (AAPH), and a standard (Trolox).[13]

-

Sample Preparation: Prepare dilutions of Hesperidin in a suitable buffer.

-

Reaction Setup: In a 96-well black microplate, add the fluorescein solution, followed by the sample or Trolox standard.[13][14]

-

Incubation: Pre-incubate the plate at 37°C for approximately 30 minutes.[14]

-

Initiation: Initiate the reaction by adding the AAPH solution to all wells.[14]

-

Measurement: Immediately begin kinetic monitoring of the fluorescence decay every 1-2 minutes for up to 90 minutes using a fluorescence microplate reader (Excitation ~485 nm, Emission ~528 nm).[15]

-

Calculation: The antioxidant capacity is quantified by calculating the Area Under the Curve (AUC) from the fluorescence decay plot. The net AUC of the sample is compared to the net AUC of the Trolox standard, and the results are expressed as Trolox Equivalents.

Visualization of Workflows and Mechanisms

Understanding the experimental flow and the molecular pathways Hesperidin influences is crucial for a comprehensive assessment of its antioxidant role.

Experimental and Logical Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflow for assessing Hesperidin's antioxidant capacity and the key signaling pathways it modulates.

Caption: Workflow for assessing Hesperidin's antioxidant capacity.

Molecular Signaling Pathways

Beyond direct radical scavenging, Hesperidin enhances cellular antioxidant defenses by modulating key signaling pathways. Its activity is notably linked to the activation of the Nrf2 pathway and the inhibition of the pro-inflammatory NF-κB pathway.[16][17][18]

3.2.1 Activation of the Nrf2-ARE Pathway

Hesperidin can augment the cell's endogenous antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[19][20][21] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Hesperidin promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[22][23] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[19]

Caption: Hesperidin activates the Nrf2-ARE antioxidant defense pathway.

3.2.2 Inhibition of the NF-κB Pathway

Chronic inflammation and oxidative stress are intricately linked. Hesperidin exerts anti-inflammatory and antioxidant effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][24] It can block the activation of the IKK complex, which prevents the degradation of the inhibitor IκBα. This ensures that the NF-κB transcription factor remains sequestered and inactive in the cytoplasm, thereby reducing the expression of pro-inflammatory and pro-oxidant genes.[24]

Caption: Hesperidin inhibits NF-κB, reducing inflammation and oxidative stress.

Conclusion

Hesperidin demonstrates significant in vitro antioxidant capacity through multiple mechanisms. It acts as a direct free radical scavenger, as evidenced by its performance in DPPH and ABTS assays, and as a potent reducing agent, confirmed by FRAP and ORAC data. Furthermore, its ability to modulate critical cellular signaling pathways, namely the activation of the Nrf2-ARE system and the inhibition of the NF-κB cascade, highlights a more complex and physiologically relevant role in mitigating oxidative stress. The data and protocols compiled in this guide serve as a foundational resource for the continued investigation and application of Hesperidin in the fields of nutrition, pharmacology, and drug development.

References

- 1. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impacts of hesperidin on whey protein functionality: Interacting mechanism, antioxidant capacity, and emulsion stabilizing effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. mdpi.com [mdpi.com]

- 13. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]

- 14. kamiyabiomedical.com [kamiyabiomedical.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. Antioxidant and anti-inflammatory properties of the citrus flavonoids hesperidin and hesperetin: an updated review of their molecular mechanisms and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Hesperidin? [synapse.patsnap.com]

- 18. Hesperidin mitigates oxidative stress-induced ferroptosis in nucleus pulposus cells via Nrf2/NF-κB axis to protect intervertebral disc from degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antioxidant and Anti‐Inflammatory Properties of the Citrus Flavonoids Hesperidin and Hesperetin: An Updated Review of their Molecular Mechanisms and Experimental Models | Semantic Scholar [semanticscholar.org]

- 21. zgsydw.cnjournals.com [zgsydw.cnjournals.com]

- 22. Hesperidin ameliorates H2O2-induced bovine mammary epithelial cell oxidative stress via the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Hesperidin: A Bioactive Flavonoid for the Management of Metabolic Syndrome

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic syndrome (MetS) is a constellation of cardiometabolic risk factors, including insulin (B600854) resistance, central obesity, dyslipidemia, and hypertension, that significantly elevates the risk of developing type 2 diabetes and cardiovascular disease. Emerging evidence has highlighted the therapeutic potential of hesperidin (B1673128), a flavanone (B1672756) glycoside predominantly found in citrus fruits, in mitigating the multifaceted pathophysiology of MetS. This technical guide provides a comprehensive overview of the current scientific evidence on the role of hesperidin in managing MetS. It delves into the molecular mechanisms of action, summarizes quantitative data from preclinical and clinical studies, details key experimental protocols, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel therapeutics for metabolic diseases.

Introduction

Hesperidin (hesperetin-7-O-rutinoside) is a major dietary flavonoid belonging to the flavanone class. Upon ingestion, it is hydrolyzed by gut microbiota to its aglycone form, hesperetin, which is then absorbed. A growing body of research has demonstrated the pleiotropic pharmacological effects of hesperidin, including its anti-inflammatory, antioxidant, lipid-lowering, and insulin-sensitizing properties.[1][2] These biological activities make hesperidin a compelling candidate for the prevention and management of metabolic syndrome. This guide will explore the multifaceted role of hesperidin in targeting the core components of MetS.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of hesperidin in improving various parameters of metabolic syndrome has been quantified in numerous studies. The following tables summarize the key findings from both animal and human clinical trials.

Table 1: Summary of Quantitative Data from Animal Studies on Hesperidin and Metabolic Syndrome

| Animal Model | Hesperidin Dose | Duration | Key Findings | Reference(s) |

| High-Fat Diet (HFD)-fed Mice | 100 mg/kg/day & 200 mg/kg/day | 6 weeks | Body Weight & Fat: Dose-dependent reduction in body weight gain, epididymal fat, and mesenteric fat. Lipid Profile: Significant decreases in plasma total cholesterol, and LDL-C. | [3][4] |

| HFD-fed Mice | Glucosyl Hesperidin (GH) at 0.063% and 0.125% (w/v) in drinking water (approx. 100 mg/kg/day) | 11 weeks (long-term) | Glucose Metabolism: Tended to reduce fasting blood glucose and ameliorated glucose intolerance and insulin resistance. | [5][6] |

| HFD-induced Obese Rats | Hesperidin (15 or 30 mg/kg) or Metformin (100 mg/kg) | 4 weeks | Cardiac Function & Insulin Signaling: Attenuated MS, improved cardiac dysfunction and hypertrophy, and restored the IRS/Akt/GLUT4 signaling pathway. | [7][8][9] |

| HFD-induced Obese Rats | Hesperidin (55 mg/kg/day) | Not specified | Leptin and Inflammation: Improved serum and tissue levels of leptin, IL-6, and TNF-α. | [10] |

Table 2: Summary of Quantitative Data from Human Clinical Trials on Hesperidin and Metabolic Syndrome

| Study Population | Hesperidin Dose | Duration | Key Findings | Reference(s) |

| Patients with Metabolic Syndrome | 1000 mg/day (500 mg twice daily) | 12 weeks | Glucose Metabolism: Decreased fasting glucose level (-13.32 mg/dL vs. -6.07 mg/dL in placebo). Lipid Profile: Decreased triglyceride levels (-49.09 mg/dL vs. -8.83 mg/dL in placebo). Blood Pressure: Decreased systolic blood pressure (-2.68 mmHg vs. -0.58 mmHg in placebo). Inflammation: Decreased TNF-α (-4.44 pg/mL vs. -1.29 pg/mL in placebo). | [11][12][13] |

| Patients with Metabolic Syndrome | 500 mg/day | 12 weeks | Glucose Metabolism: Reduced fasting glucose levels and increased insulin sensitivity (HOMA-IR). | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in hesperidin and metabolic syndrome research.

Animal Studies: High-Fat Diet (HFD)-Induced Obesity Model

-

Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.

-

Diet: A high-fat diet providing 45-60% of calories from fat is administered for a period of 8-16 weeks to induce obesity and metabolic syndrome-like characteristics. A control group receives a standard chow diet.

-

Hesperidin Administration: Hesperidin is typically administered via oral gavage at doses ranging from 15 to 200 mg/kg of body weight, once daily. The vehicle control group receives the same volume of the vehicle (e.g., carboxymethyl cellulose).

-

Outcome Measures:

-

Body Weight and Composition: Body weight is monitored weekly. At the end of the study, epididymal and mesenteric fat pads are dissected and weighed.

-

Lipid Profile: Blood is collected via cardiac puncture or tail vein, and serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C are measured using commercially available enzymatic kits.

-

Glucose Homeostasis: See protocols 3.2 and 3.3.

-

Inflammatory Markers: See protocol 3.4.

-

Protein Expression: See protocol 3.5.

-

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing an indication of insulin sensitivity.

-

Fasting: Mice are fasted for 6 hours with free access to water.

-

Baseline Glucose: A baseline blood glucose reading is taken from the tail vein using a glucometer.

-

Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.

-

Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)

HOMA-IR is a widely used method to quantify insulin resistance from fasting glucose and insulin levels.

-

Sample Collection: Fasting blood samples are collected from subjects (human or animal).

-

Measurements: Fasting plasma glucose and fasting plasma insulin concentrations are determined.

-

Calculation: HOMA-IR is calculated using the following formula: HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5

Measurement of Inflammatory Markers (e.g., TNF-α)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying inflammatory cytokines in serum or plasma.

-